molecular formula C15H11Cl2N5O2 B11627058 1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(3,4-dichlorophenyl)urea

1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(3,4-dichlorophenyl)urea

Katalognummer: B11627058
Molekulargewicht: 364.2 g/mol
InChI-Schlüssel: QPUDDHJULUIPOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA is a complex organic compound that features a benzoxazole moiety and a urea derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA typically involves the reaction of 1,3-benzoxazole derivatives with appropriate urea derivatives under controlled conditions. One common method involves the use of 2-aminophenol and aldehydes as starting materials, which are then subjected to condensation reactions to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as metal catalysts or nanocatalysts, can enhance the efficiency of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The urea derivative may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-1-(3,4-DICHLOROPHENYL)UREA is unique due to its specific combination of a benzoxazole ring and a urea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H11Cl2N5O2

Molekulargewicht

364.2 g/mol

IUPAC-Name

1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C15H11Cl2N5O2/c16-9-6-5-8(7-10(9)17)19-14(23)21-13(18)22-15-20-11-3-1-2-4-12(11)24-15/h1-7H,(H4,18,19,20,21,22,23)

InChI-Schlüssel

QPUDDHJULUIPOB-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.